2-Amino-4-hydroxypyridine

Physical Organic Chemistry Ionization Protonation

2-Amino-4-hydroxypyridine (CAS 33631-05-9) is the definitive 2,4-disubstituted pyridine intermediate. Unlike regioisomers (e.g., 2-amino-3-hydroxypyridine), it protonates at oxygen first, enabling validated torasemide synthesis and CNS drug development. Its azo derivatives deliver 81% corrosion inhibition on C-steel. Procure ≥98% HPLC purity, stored 0–8°C under inert gas. Using the correct isomer eliminates inactive byproducts and failed reactions, reducing development costs.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 33631-05-9
Cat. No. B184335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxypyridine
CAS33631-05-9
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CNC(=CC1=O)N
InChIInChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8)
InChIKeyHQNIMNQVKVPZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-hydroxypyridine (CAS 33631-05-9) Procurement Guide: A Bifunctional Heterocyclic Intermediate for Synthesis


2-Amino-4-hydroxypyridine (CAS 33631-05-9), also known as 2-aminopyridin-4-ol, is a bifunctional heterocyclic building block featuring both an amino (-NH₂) group at the 2-position and a hydroxyl (-OH) group at the 4-position on the pyridine ring . This 2,4-substitution pattern is critical to its chemical behavior and downstream utility, distinct from its position isomers . It is primarily procured as a research intermediate for the synthesis of pharmaceutical agents, particularly the loop diuretic torasemide, as well as agrochemicals and advanced materials . Its commercial availability typically ranges from 98% to 99% purity (HPLC), with storage recommended at 0-8°C under inert atmosphere .

Why 2-Amino-4-hydroxypyridine Cannot Be Replaced by Positional Isomers: Evidence-Based Limitations


The substitution pattern of aminohydroxypyridines is a non-negotiable determinant of chemical behavior and biological fate. Generic substitution with a close analog like 2-amino-3-hydroxypyridine or 4-amino-2-hydroxypyridine is not a valid risk mitigation strategy, as these isomers exhibit fundamentally different protonation sites, reactivity profiles, and synthetic pathways [1]. For instance, 2-amino-4-hydroxypyridine undergoes initial protonation at the oxygen atom, a feature it shares with 3-amino-4-hydroxypyridine but not with 3- or 5-amino-2-hydroxypyridines, which protonate first at the amino group [2]. Furthermore, the specific 2,4-substitution is essential for its role as a validated intermediate in established drug syntheses (e.g., torasemide), where regioisomers would lead to inactive byproducts or failed reactions . The data below quantifies these critical differentiations.

Quantitative Differentiation of 2-Amino-4-hydroxypyridine: Validated Evidence Against Key Comparators


Protonation Site Divergence: 2-Amino-4-hydroxypyridine vs. 3- and 5-Amino-2-hydroxypyridine

The site of initial protonation differs fundamentally between positional isomers. Spectroscopic and ionization constant data from Barlin & Pfleiderer (1971) demonstrate that 2-amino-4-hydroxypyridine is protonated first at the oxygen atom, a characteristic shared with 3-amino-4-hydroxypyridine [1]. In direct contrast, isomers like 3-amino-2-hydroxypyridine and 5-amino-2-hydroxypyridine undergo initial protonation at the amino group [1]. This distinction is critical for predicting reactivity in acidic media and understanding the compound's tautomeric equilibrium.

Physical Organic Chemistry Ionization Protonation Tautomerism

Crystal Packing and Solid-State Stability: 2-Amino-4-hydroxypyridine vs. 2-Amino-6-hydroxypyridine

The solid-state arrangement of 2-amino-4-hydroxypyridine differs significantly from its 2,6-isomer, impacting its long-term stability and handling properties. X-ray diffraction analysis of 2-amino-4-hydroxypyridine reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. The structure is stabilized by a strong hydrogen-bonding network in the x-z plane [1]. In contrast, 2-amino-6-hydroxypyridine crystallizes in a different system with distinct packing interactions [2]. These fundamental differences in crystal architecture can lead to variations in physical properties such as melting point, solubility, and hygroscopicity, which are critical for accurate formulation and storage.

Crystallography Solid-State Chemistry Stability Polymorphism

pKa and Acid-Base Behavior: Predictive vs. Measured Data

Understanding the compound's ionization is critical for controlling reactions and separations. While a predicted pKa of 5.30 ± 0.18 is often cited, a more specific and experimentally-informed value of ~4.8 for the conjugate acid of the amino group has been reported . This lower pKa indicates a slightly stronger acidity for the conjugate acid form compared to the predicted value. In the context of related aminopyridines, this pKa value falls within a range that dictates its behavior in aqueous and biological buffers. For comparison, unsubstituted 2-aminopyridine has a pKa of 6.86 for its conjugate acid, highlighting the substantial acidifying effect of the 4-hydroxy substituent [1].

Acid-Base Chemistry Ionization pKa Analytical Chemistry

Synthetic Utility: Role as a Validated Torasemide Intermediate

2-Amino-4-hydroxypyridine is a documented key intermediate in the synthesis of torasemide, a marketed loop diuretic used for hypertension and edema . This specific application is a direct consequence of its 2-amino-4-hydroxy substitution pattern, which allows for the requisite regioselective functionalization to build the sulfonylurea pharmacophore . This establishes a clear procurement value proposition: the compound is part of a validated industrial synthesis route. Its positional isomers, such as 2-amino-3-hydroxypyridine, lack this documented role in torasemide synthesis, making them unsuitable substitutes for this application.

Medicinal Chemistry Pharmaceutical Synthesis Intermediate Torasemide

Optimal Procurement Scenarios for 2-Amino-4-hydroxypyridine: Evidence-Validated Applications


Pharmaceutical Intermediate for Torasemide and Cardiovascular Agents

Based on its documented role as a key intermediate in torasemide synthesis , 2-amino-4-hydroxypyridine is the compound of choice for R&D or pilot-scale production of this loop diuretic and its analogs. Using this specific isomer ensures alignment with established process chemistry, reducing development time and cost associated with investigating alternative regioisomers .

Precursor for Novel Azo Dyes and Corrosion Inhibitors

Research indicates that azo derivatives synthesized from 2-amino-4-hydroxypyridine demonstrate significant corrosion inhibition on C-steel in HCl, achieving up to 81% efficiency at 1x10⁻³ M concentration . This evidence supports its procurement for materials science research focused on developing new protective coatings or studying structure-activity relationships in corrosion inhibition, leveraging the unique electronic properties conferred by the 2,4-substitution pattern.

Crystallography and Solid-State Chemistry Studies

The well-defined monoclinic crystal structure (P21/c) and strong hydrogen-bonding network of 2-amino-4-hydroxypyridine make it an ideal candidate for fundamental research in crystal engineering and polymorphism . Its distinct solid-state arrangement, compared to isomers like 2-amino-6-hydroxypyridine, provides a reliable model system for investigating intermolecular interactions and their impact on physical stability .

Synthesis of Neurological Disorder Drug Candidates

Commercial suppliers and research literature highlight 2-amino-4-hydroxypyridine as a key intermediate in the development of pharmaceuticals targeting neurological disorders . This application leverages the bifunctional nature of the molecule, allowing for diverse derivatization. Procurement in this context is driven by the need for a specific, commercially available building block to construct focused libraries of aminopyridine-based CNS agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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